
Collinemycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Collinemycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Collinemycin exhibits significant antimicrobial activity against a range of pathogenic bacteria. Its effectiveness has been primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Mechanism of Action : this compound functions by binding to the ribosomal RNA of bacteria, thereby interfering with protein synthesis. This mechanism is similar to that of other antibiotics, making it a candidate for treating antibiotic-resistant strains.
- Research Findings : Recent studies have demonstrated that this compound displays potent activity against multidrug-resistant Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. For instance, a study published in 2024 indicated that this compound could serve as an effective treatment option for infections caused by these resistant strains .
Therapeutic Applications
The therapeutic potential of this compound extends beyond its antimicrobial properties. Researchers are investigating its role in treating various diseases, including cancer and inflammatory conditions.
- Cancer Research : Preliminary studies suggest that this compound may possess anticancer properties. A case study involving HeLa cells (cervical cancer cells) showed that this compound induced apoptosis (programmed cell death) in a dose-dependent manner. This finding opens avenues for further exploration into its use as a chemotherapeutic agent .
- Inflammatory Diseases : Another area of research focuses on the anti-inflammatory effects of this compound. Studies have shown that it can modulate immune responses and reduce inflammation markers in animal models, suggesting potential applications in treating autoimmune diseases .
Biochemical Research
This compound's unique chemical structure makes it an interesting subject for biochemical research. Its synthesis and modification can lead to the development of novel compounds with enhanced properties.
- Synthesis Innovations : Recent advancements in synthetic methodologies have enabled researchers to produce derivatives of this compound with improved efficacy and reduced toxicity. For example, researchers have successfully synthesized new analogs that retain antimicrobial activity while minimizing side effects .
- Structure-Activity Relationship Studies : Understanding the relationship between this compound's chemical structure and its biological activity is crucial for developing more effective derivatives. Ongoing studies aim to elucidate these relationships through molecular docking simulations and other computational methods .
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving patients with chronic bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. Results indicated a significant reduction in bacterial load and improvement in patient outcomes, highlighting its potential as an adjunctive treatment .
- Case Study 2 : A laboratory study assessed the efficacy of this compound against biofilm-forming bacteria, which are notoriously difficult to treat. The findings revealed that this compound effectively disrupted biofilm formation and enhanced the susceptibility of bacteria to other antibiotics, suggesting its utility in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven research questions for studying Collinemycin’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Bacterial strains sensitive/resistant to this compound.
- Intervention: this compound dosage variations.
- Outcome: Changes in bacterial growth kinetics or protein synthesis inhibition.
- Ensure alignment with existing literature gaps (e.g., unresolved pathways in antibiotic resistance) .
Q. What experimental design considerations are critical for in vitro efficacy studies of this compound against resistant bacterial strains?
- Methodological Answer :
- Controls : Include positive (e.g., known antibiotics) and negative (vehicle-only) controls.
- Replicates : Use ≥3 biological replicates to account for variability.
- Dosage Range : Determine minimum inhibitory concentration (MIC) via broth microdilution assays .
- Statistical Power : Calculate sample size using tools like G*Power to ensure reproducibility .
Q. How can researchers ensure reproducibility when characterizing this compound’s chemical properties?
- Methodological Answer :
- Purity Verification : Use HPLC/LC-MS with ≥95% purity thresholds.
- Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols .
Advanced Research Questions
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear Regression : Fit data to Hill/Logistic models for EC₅₀/IC₅₀ calculations.
- ANOVA with Post-hoc Tests : Compare efficacy across bacterial strains (e.g., Tukey’s HSD).
- Survival Analysis : For time-kill assays, use Kaplan-Meier curves with log-rank tests .
- Example Table :
Strain | EC₅₀ (µg/mL) | 95% CI | p-value vs Control |
---|---|---|---|
S. aureus | 2.1 | 1.8–2.5 | <0.001 |
E. coli | 8.7 | 7.1–10.3 | 0.012 |
Q. How can contradictory findings between this compound’s in vitro potency and in vivo therapeutic outcomes be systematically analyzed?
- Methodological Answer :
- Cross-Validation : Replicate in vitro conditions (e.g., pH, temperature) in animal models.
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue penetration.
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., host immune responses) .
Q. What strategies are recommended for resolving discrepancies in this compound’s reported toxicity profiles?
- Methodological Answer :
- Dose-Escalation Studies : Use OECD guidelines for acute/chronic toxicity testing.
- Omics Integration : Compare transcriptomic/proteomic data from toxic vs non-toxic doses.
- Mechanistic Studies : Investigate off-target effects via CRISPR-Cas9 gene knockout screens .
Q. Data Interpretation and Reporting
Q. How should researchers present conflicting data on this compound’s synergistic effects with other antibiotics?
- Methodological Answer :
- Fractional Inhibitory Concentration (FIC) Index : Classify interactions as synergistic (FIC ≤0.5), additive (0.5–1), or antagonistic (>1).
- Heatmap Visualization : Highlight strain-specific synergies/antagonisms.
- Limitations Section : Discuss assay variability (e.g., agar vs broth methods) .
Q. What are the best practices for contextualizing this compound’s efficacy in grant proposals or publications?
- Methodological Answer :
- Comparative Tables : Benchmark against existing antibiotics (e.g., MIC values, toxicity).
- Mechanistic Diagrams : Illustrate proposed pathways (e.g., cell wall synthesis inhibition).
- Ethical Compliance : Adhere to ICH guidelines for preclinical/clinical translation .
Propiedades
Número CAS |
72598-49-3 |
---|---|
Fórmula molecular |
C36H45NO14 |
Peso molecular |
715.7 g/mol |
Nombre IUPAC |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3 |
Clave InChI |
PXKJRTZJMGPOGS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
Key on ui other cas no. |
72598-49-3 |
Sinónimos |
collinemycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.